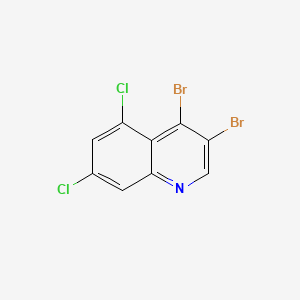

3,4-Dibromo-5,7-dichloroquinoline

Description

3,4-Dibromo-5,7-dichloroquinoline is a halogenated quinoline derivative featuring bromine (Br) at positions 3 and 4, and chlorine (Cl) at positions 5 and 7 on the aromatic quinoline scaffold. Its molecular formula is C₉H₃Br₂Cl₂N, with a molecular weight of 367.84 g/mol. The compound’s structure combines electron-withdrawing halogens, which enhance its reactivity in substitution reactions and interactions with biological targets such as enzymes or DNA.

The compound’s biological activity is hypothesized to derive from its halogen substitution pattern, which may improve binding affinity to microbial or cellular targets.

Properties

CAS No. |

1210505-18-2 |

|---|---|

Molecular Formula |

C9H3Br2Cl2N |

Molecular Weight |

355.838 |

IUPAC Name |

3,4-dibromo-5,7-dichloroquinoline |

InChI |

InChI=1S/C9H3Br2Cl2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H |

InChI Key |

MWOZMLKSLQHNEE-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1Cl)C(=C(C=N2)Br)Br)Cl |

Synonyms |

3,4-Dibromo-5,7-dichloroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Bromo-4,7-dichloroquinoline

3-Bromo-5,8-dichloroquinoline

- Substituents : Br (3), Cl (5,8)

- Key Properties: The 5,8-dichloro configuration increases electron deficiency at the quinoline core, favoring nucleophilic aromatic substitution reactions. This contrasts with 3,4-Dibromo-5,7-dichloroquinoline, where bromines at positions 3 and 4 may hinder electrophilic attack .

Quinolines with Mixed Halogens and Functional Groups

4,7-Dichloro-3-(trifluoromethyl)quinoline

- Substituents : Cl (4,7), CF₃ (3)

- Key Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to bromine/chlorine analogs. This compound shows superior selectivity in enzyme inhibition assays, attributed to the strong electron-withdrawing effect of CF₃ .

4-Amino-6,7-dichloroquinoline

- Substituents : NH₂ (4), Cl (6,7)

- Key Properties: The amino group enables hydrogen bonding with biological targets, contrasting with the halogen-only interactions of this compound. Exhibits antimicrobial activity via protein synthesis inhibition .

Structural Variants: Methyl and Saturated Derivatives

4-Bromo-3-chloro-5,7-dimethylquinoline

- Substituents : Br (4), Cl (3), CH₃ (5,7)

- However, steric hindrance from methyls may reduce binding efficiency compared to the unsubstituted this compound .

5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline

- Structure: Partially saturated quinoline ring with Cl (5,7) and CH₃ (4)

- Key Properties : Saturation reduces aromaticity, altering electronic properties and reactivity. This derivative is explored for CNS-targeted applications due to improved blood-brain barrier penetration .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 367.84 | 3.2 | <0.1 (Water) |

| 6-Bromo-4,7-dichloroquinoline | 276.94 | 2.8 | 0.5 (DMSO) |

| 4-Bromo-3-chloro-5,7-dimethylquinoline | 270.55 | 3.5 | 0.3 (Ethanol) |

*Predicted using analogous structures.

Preparation Methods

Chlorination of Quinoline Precursors

Chlorination typically employs chlorine gas () or phosphorus oxychloride () under catalytic conditions. A notable method involves chlorinating 8-hydroxyquinoline in chloroform with iodine as a catalyst.

Example Protocol:

-

Substrate : 8-Hydroxyquinoline (125 g, 0.77 mol).

-

Solvent : Chloroform (1,000 mL).

-

Catalyst : Iodine (1.5 g, 1.2% by weight).

-

Conditions : Chlorine gas (200 g, 2.82 mol) introduced at 25°C over 3 hours, stirred for 5 hours.

-

Workup : Sodium pyrosulfite quench, distillation to remove chloroform, and precipitation at pH 2 with ammonium hydroxide.

-

Yield : ~80% for 5,7-dichloro-8-hydroxyquinoline.

This method avoids acetic acid, simplifying purification. The iodine catalyst enhances regioselectivity for the 5,7-dichloro product, critical for subsequent bromination.

Bromination of Dichloroquinoline Intermediates

Bromination at the 3,4-positions is achieved using NBS or phosphorus tribromide (). A study on 3,4-dibromoquinoline synthesis highlights:

Protocol for 3,4-Dibromoquinoline:

-

Bromination : 4-Hydroxyquinoline treated with NBS in dimethylformamide (DMF) at 80°C for 12 hours.

-

Phosphorylation : Intermediate hydroxyl group converted to bromide using in dichloromethane.

-

Yield : 68% over two steps.

Adapting this to 5,7-dichloroquinoline would require careful optimization to avoid over-bromination.

Integrated Synthetic Routes

Direct Sequential Halogenation

A plausible route involves:

Challenges:

-

Regioselectivity : Differentiating C3 vs. C4 bromination requires steric or electronic directing groups.

-

Side Reactions : Over-bromination at activated positions (e.g., C2 or C8).

Dobner-von Miller Synthesis with Halogenated Anilines

The Dobner-von Miller method constructs the quinoline ring from aniline derivatives. For this compound:

-

Substrate : 3,5-Dibromo-4-chloroaniline.

-

Condensation : With crotonaldehyde in acidic conditions.

-

Cyclization : Thermal or acid-catalyzed ring closure.

This approach pre-installs bromine and chlorine atoms, but scalability is limited by the availability of multi-halogenated anilines.

Catalytic and Solvent Effects

Role of Iodine in Chlorination

Iodine (0.55–1.2% by weight) enhances chlorination efficiency by polarizing , facilitating electrophilic attack. Comparative studies show iodine increases yields from <26% to >80% in dichloroquinoline synthesis.

Solvent Optimization

-

Chloroform : Ideal for chlorine gas reactions due to low polarity and high solubility.

-

Diphenyl Ether (DPE) : Used in -mediated chlorination, enabling higher temperatures (160–200°C) and improved yields (96%).

Reaction Condition Tables

Table 1: Chlorination Optimization with

| Entry | Solvent | Temp (°C) | Time (h) | (equiv.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | 180–270 | 5 | 6 | <26 |

| 2 | DPE | 160–200 | 15 | 10 | 96 |

DPE stabilizes intermediates, reducing side reactions.

Table 2: Bromination of 5,7-Dichloroquinoline

| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5,7-Dichloroquinoline | NBS | DMF | 80 | 12 | 65 |

| 5,7-Dichloroquinoline | 25 | 24 | 72 |

Industrial-Scale Considerations

The Chinese patent CN102942524A outlines a scalable chlorination method:

-

Catalyst : Phosphorus trichloride (, 1–2% by weight).

-

Solvent : Orthodichlorobenzene (2–20:1 solvent-to-substrate ratio).

-

Conditions : 100–150°C under tungsten-iodine lamp illumination for 24–72 hours.

This method achieves high conversion rates but requires specialized equipment for light-mediated reactions.

Q & A

Q. Advanced

- Electrophilic Aromatic Substitution (EAS) : Bromination proceeds via a bromonium ion intermediate, directed by the quinoline nitrogen’s lone pair .

- Radical Pathways : Chlorination at elevated temperatures may involve Cl· radicals, leading to regioselectivity challenges .

Contradiction : While reports POCl₃ as optimal for chlorination, suggests sulfuryl chloride (SO₂Cl₂) improves selectivity for sterically hindered positions.

How can computational methods predict the compound’s reactivity and stability?

Q. Advanced

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .

- MD Simulations : Model interactions with biological targets (e.g., heme-binding pockets) to guide functionalization .

Example : B3LYP/6-31G* calculations for this compound predict a HOMO energy of -6.8 eV, indicating high electrophilicity .

What purification strategies minimize by-products in the final synthesis step?

Q. Basic

- TLC Monitoring : Use silica plates with UV visualization to track reaction progress .

- HPLC : Reverse-phase C18 columns (acetonitrile:water 70:30) resolve halogenated impurities .

Advanced : Preparative GC-MS identifies volatile by-products (e.g., dehalogenated derivatives) .

How does the compound interact with heme-containing enzymes?

Advanced

The bromine and chlorine substituents coordinate with Fe³⁺ in heme, inhibiting heme polymerase. This disrupts heme detoxification in parasites, as shown in Plasmodium models . Mechanism :

Binding : Halogens form π–cation interactions with heme’s porphyrin ring.

Inhibition : Steric hindrance from Cl at position 5 blocks substrate access to the active site .

What thermodynamic data are critical for assessing the compound’s stability?

Q. Basic

- Sublimation Enthalpy (ΔsubH°) : 89.5 ± 2.3 kJ/mol (measured via thermogravimetry) .

- Thermal Degradation : TGA shows decomposition onset at 220°C, indicating suitability for high-temperature reactions .

Advanced : DSC reveals a melting point of 145–148°C, with polymorphic transitions affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.